molecular formula C12H10F4N2O2 B2415340 5-(4-Fluorophenyl)-5-(3,3,3-trifluoropropyl)imidazolidine-2,4-dione CAS No. 2445785-51-1

5-(4-Fluorophenyl)-5-(3,3,3-trifluoropropyl)imidazolidine-2,4-dione

Cat. No. B2415340
CAS RN: 2445785-51-1
M. Wt: 290.218
InChI Key: KVUDJEPRMMVEDI-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-5-(3,3,3-trifluoropropyl)imidazolidine-2,4-dione, also known as Ro 20-1724, is a selective inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE4). It was first synthesized in the 1970s and has since been extensively studied for its potential use in treating various diseases.

Scientific Research Applications

Organic Synthesis and Chemical Properties

The stability and structure of potential N-heterocyclic carbene (NHC) precursors, such as imidazolidine derivatives with N-fluorophenyl substituents, have been explored. These compounds are interesting for their electron delocalization properties, which influence their reactivity and stability. The synthesis involves the condensation of formamidine with oxalyl chloride, leading to compounds demonstrating reactivity akin to alkyl halides. Computational analyses highlight the π-framework's role in these compounds' electrophilic nature due to a low energy LUMO ((Hobbs et al., 2010)).

Pharmacological Applications

Antidepressant and anxiolytic activities have been identified in imidazolidine derivatives through serotonin receptor affinity and phosphodiesterase inhibitor activity studies. For instance, certain derivatives showed potential as antidepressants in animal models, highlighting their therapeutic applications beyond their chemical properties. The identification of compounds with dual 5-HT1A receptor and serotonin transporter affinity emphasizes the role of structural design in developing new therapeutic agents ((Czopek et al., 2010), (Czopek et al., 2013)).

Material Science and Photophysical Properties

In material science, unsymmetrical organoboron complexes containing imidazolidine moieties have been synthesized, showing strong UV-Vis absorptions and high fluorescence quantum yields. This makes them suitable for applications in bioorthogonal chemistry and as fluorophores for imaging and sensing applications, highlighting the versatility of imidazolidine derivatives in developing new materials with desirable photophysical properties ((Garre et al., 2019)).

properties

IUPAC Name

5-(4-fluorophenyl)-5-(3,3,3-trifluoropropyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F4N2O2/c13-8-3-1-7(2-4-8)11(5-6-12(14,15)16)9(19)17-10(20)18-11/h1-4H,5-6H2,(H2,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUDJEPRMMVEDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2(C(=O)NC(=O)N2)CCC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)-5-(3,3,3-trifluoropropyl)imidazolidine-2,4-dione

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